![molecular formula C15H10ClNO2S B2865430 2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid CAS No. 492442-28-1](/img/structure/B2865430.png)
2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
The compound “2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). Attached to this core are a chlorothiophene group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated system of the quinoline core. The presence of the chlorothiophene group could introduce some steric hindrance .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The chlorothiophene group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature. The presence of the carboxylic acid group suggests that it would have acidic properties .Scientific Research Applications
Pharmaceutical Drug Development
The thiophene moiety, a core structure in 2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid , is prevalent in many therapeutic drugs due to its diverse pharmacological properties. This compound can be utilized in the development of new medications with potential anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-anxiety effects. The chloro and methyl groups may further enhance these properties, making it a valuable candidate for drug synthesis and design .
Antimicrobial Agents
Research indicates that thiophene derivatives exhibit significant anti-microbial activity. The specific structure of 2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid could be explored for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents that can combat resistant pathogens .
Antioxidant Applications
Compounds containing thiophene have been reported to possess antioxidant properties. The unique combination of functional groups in 2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid might be investigated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Material Science
Thiophene derivatives are also important in material science, particularly in the creation of organic semiconductors. The molecular structure of 2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid could be utilized in the synthesis of novel organic semiconductor materials, potentially improving the efficiency and stability of electronic devices .
Cancer Research
The incorporation of thiophene rings in drug molecules has been linked to anti-cancer activity. As such, 2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid may serve as a lead compound in the design of new chemotherapeutic agents, with the potential to target specific cancer cells while minimizing side effects .
Kinase Inhibition
Thiophene compounds have been identified as effective kinase inhibitors, which are vital in the regulation of cell functions. The structural attributes of 2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid could be explored for the development of selective kinase inhibitors, offering therapeutic benefits for diseases caused by dysregulated kinase activity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(17-11)13-4-5-14(16)20-13/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZPXRKMYUVDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid |
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